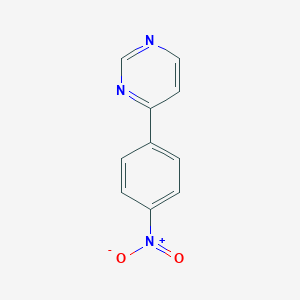

4-(4-Nitrophenyl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-3-1-8(2-4-9)10-5-6-11-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSVBEUJTTWMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363920 | |

| Record name | 4-(4-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-82-2 | |

| Record name | 4-(4-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(4-nitrophenyl)pyrimidine derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. The guide details established experimental protocols, presents quantitative data for key compounds, and visualizes the primary synthetic pathways.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The introduction of a 4-nitrophenyl group at the 4-position of the pyrimidine ring can significantly influence the molecule's biological activity, making these derivatives attractive targets for drug discovery programs. This guide explores two primary synthetic strategies for accessing this core structure: multicomponent reactions and palladium-catalyzed cross-coupling reactions.

Synthetic Strategies and Experimental Protocols

Two principal routes for the synthesis of 4-(4-nitrophenyl)pyrimidine derivatives are detailed below: a multicomponent reaction for building the pyrimidine ring with the desired substituent in one pot, and a Suzuki coupling reaction for the direct arylation of a pre-formed pyrimidine core.

Multicomponent Synthesis from Chalcones

One robust method for the synthesis of substituted pyrimidines is the reaction of chalcones with a nitrogen source, such as guanidine or urea. This approach allows for the construction of the pyrimidine ring in a single step from readily available starting materials.

2.1.1. Synthesis of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine

A specific example of a multicomponent reaction involves the synthesis of 4-(4-nitrophenyl)-2,6-diphenylpyrimidine.[1]

Experimental Protocol:

-

Materials: Appropriate chalcone, guanidinium carbonate, N,N-Dimethylformamide (DMF).

-

Procedure: A mixture of the appropriately substituted chalcone and guanidinium carbonate is dissolved in DMF. The reaction mixture is then heated, typically under reflux, for a specified period. After cooling, the product is isolated by precipitation, filtration, and purified by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of 4-(4-nitrophenyl)pyrimidine synthesis, this reaction is employed to couple a halogenated pyrimidine with 4-nitrophenylboronic acid in the presence of a palladium catalyst. This method offers a direct way to introduce the 4-nitrophenyl group onto a pre-existing pyrimidine scaffold.

2.2.1. Synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine

While a direct protocol for the 4-nitro isomer was not explicitly found, a closely related procedure for the synthesis of 2-chloro-4-(3-nitrophenyl)pyrimidine via Suzuki coupling of 2,4-dichloropyrimidine with 3-nitrophenylboronic acid provides a highly adaptable template.[2]

Experimental Protocol:

-

Materials: 2,4-dichloropyrimidine (1.0 mmol), 3-nitrophenylboronic acid (1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Potassium Carbonate (K₂CO₃, 3.0 mmol), 1,4-dioxane, and water.

-

Procedure: 2,4-dichloropyrimidine is dissolved/suspended in a mixture of 1,4-dioxane and water in a microwave reactor vial. The air is displaced with an inert gas (e.g., argon). Potassium carbonate, 3-nitrophenylboronic acid, and the palladium catalyst are added. The reaction mixture is stirred under argon atmosphere and heated in a microwave reactor at 100 °C for 15 minutes. After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography.

Quantitative Data

The following tables summarize the quantitative data for representative 4-(4-nitrophenyl)pyrimidine derivatives synthesized via the methods described.

Table 1: Synthesis of 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine [1]

| Compound | Yield (%) | Melting Point (°C) |

| 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine | 71 | 216–217 |

Table 2: Spectral Data for 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine [1]

| Spectral Data | Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.71 (d, J = 5.0 Hz, 2H), 8.46 (d, J = 8.5 Hz, 2H), 8.41 (d, J = 9.0 Hz, 2H), 8.30 (d, J = 3.5 Hz, 2H), 8.06 (s, 1H), 7.59–7.56 (m, 6H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 165.49, 164.86, 162.30, 149.17, 143.42, 137.53, 136.92, 131.24, 131.07, 129.05 (2x), 128.58 (2x), 128.48 (2x), 128.20 (2x), 127.32 (2x), 124.10 (2x), 110.84 |

| HRMS (ESI, M⁺ + H) | Calculated for C₂₂H₁₆N₃O₂: 354.1237, Found: 354.1231 |

Table 3: Synthesis of 2-Chloro-4-(3-nitrophenyl)pyrimidine [2]

| Compound | Yield (%) | Melting Point (°C) |

| 2-Chloro-4-(3-nitrophenyl)pyrimidine | 79 | 123–125 |

Table 4: Spectral Data for 2-Chloro-4-(3-nitrophenyl)pyrimidine [2]

| Spectral Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.74 (t, J = 8.0 Hz, 1H), 7.76 (d, J = 5.2 Hz, 1H), 8.41 (ddd, J₁ = 1.1 Hz, J₂ = 2.2 Hz, J₃ = 7.7 Hz, 1H), 8.81 (d, J = 5.2 Hz, 1H), 8.94 (t, J = 2.0 Hz, 1H) |

Visualization of Synthetic Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic workflows and potential signaling pathways that may be modulated by 4-(4-nitrophenyl)pyrimidine derivatives based on their reported biological activities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Nitrophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 4-(4-Nitrophenyl)pyrimidine. Due to the limited availability of specific experimental data for this compound, this guide also furnishes general characteristics and experimental protocols applicable to pyrimidine derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, where pyrimidine scaffolds are of significant interest. The guide summarizes key physicochemical data, outlines general synthetic and analytical methodologies, and explores the broader biological context of pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents.[1] The pyrimidine nucleus is a fundamental component of nucleobases, such as cytosine, thymine, and uracil, highlighting its critical role in biological systems.[2] The introduction of a nitrophenyl group to the pyrimidine scaffold, as in 4-(4-Nitrophenyl)pyrimidine, is anticipated to modulate its electronic properties and biological interactions, making it a compound of interest for further investigation. This guide aims to consolidate the available information on 4-(4-Nitrophenyl)pyrimidine and to provide a practical framework for its study.

Physical and Chemical Properties

While specific experimental data for 4-(4-Nitrophenyl)pyrimidine are not widely available in the reviewed literature, we can infer some properties based on its structure and data from related compounds. A summary of computed and expected properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-(4-Nitrophenyl)pyrimidine and Related Compounds

| Property | Value | Source/Comment |

| IUPAC Name | 4-(4-nitrophenyl)pyrimidine | PubChem |

| Molecular Formula | C₁₀H₇N₃O₂ | PubChem |

| Molecular Weight | 201.18 g/mol | PubChem |

| CAS Number | 16495-82-2 | PubChem |

| Melting Point | Not available. For reference, 4-(4-Nitrophenyl)-2,6-diphenylpyrimidine has a melting point of 216–217 °C. | General literature[3] |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents like DMF, chloroform, and methanol.[4][5] | Inferred from general pyrimidine derivative solubility. |

| pKa | Not available. | - |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of 4-(4-Nitrophenyl)pyrimidine was not found in the reviewed literature. However, several general methods for the synthesis of 4-arylpyrimidines are well-established and can be adapted for this target molecule. A plausible synthetic approach is the reaction of a suitable amidine with a β-dicarbonyl compound or its equivalent, followed by aromatization.

General Experimental Protocol for the Synthesis of 4-Arylpyrimidines

This protocol is a generalized procedure based on common synthetic routes for pyrimidine derivatives and should be optimized for the specific synthesis of 4-(4-Nitrophenyl)pyrimidine.

Reaction Scheme:

A potential synthesis could involve the condensation of 4-nitroacetophenone with a formamide equivalent to form an enaminone, which is then cyclized with an amidine source.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 4-arylpyrimidines.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroacetophenone and a formamide equivalent (e.g., N,N-dimethylformamide dimethyl acetal) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Amidine Source: Add an amidine source, such as ammonium acetate, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Isolation: Collect the crude product by filtration and wash it with a cold solvent to remove impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectral and Chemical Characterization

Specific spectral data for 4-(4-Nitrophenyl)pyrimidine are not available. The following sections describe the expected spectral characteristics based on the analysis of similar pyrimidine derivatives.[3][4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and nitrophenyl rings. The protons on the pyrimidine ring will likely appear as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the nitrophenyl group will also appear in the aromatic region, likely as two doublets due to the para-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the pyrimidine ring will resonate in the range of δ 110-165 ppm, while the carbons of the nitrophenyl ring will also appear in the aromatic region. The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(4-Nitrophenyl)pyrimidine is expected to exhibit characteristic absorption bands for the functional groups present:

-

C=N and C=C stretching (aromatic rings): 1500-1600 cm⁻¹

-

C-H stretching (aromatic): 3000-3100 cm⁻¹

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the pyrimidine ring.

Biological Activity and Signaling Pathways

While there is no specific information available on the biological activity or the involvement in signaling pathways of 4-(4-Nitrophenyl)pyrimidine, the broader class of pyrimidine derivatives is known for a wide range of pharmacological effects.[1][7]

Pyrimidine derivatives have been reported to possess anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The mechanism of action for many of these compounds involves the inhibition of key enzymes or interference with cellular signaling cascades. For instance, some pyrimidine derivatives are known to inhibit kinases, which are crucial components of many signaling pathways that regulate cell growth, proliferation, and survival.

References

- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(4-Nitrophenyl)pyrimidine CAS number and structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for 4-(4-Nitrophenyl)pyrimidine, including its chemical identity and structure. While a comprehensive literature search was conducted, it is important to note that detailed experimental data, specific biological activity, and established signaling pathways for this particular compound are not extensively documented in publicly available scientific literature. The information presented herein is based on chemical database entries and general knowledge of related pyrimidine derivatives.

Chemical Identity and Structure

CAS Number: 16495-82-2[1]

Molecular Formula: C₁₀H₇N₃O₂

Structure:

The chemical structure of 4-(4-Nitrophenyl)pyrimidine consists of a pyrimidine ring substituted at the 4-position with a 4-nitrophenyl group.

Figure 1. Chemical structure of 4-(4-Nitrophenyl)pyrimidine.

Chemical Properties:

| Property | Value | Source |

| Molecular Weight | 201.18 g/mol | PubChem |

| IUPAC Name | 4-(4-nitrophenyl)pyrimidine | PubChem |

| SMILES | C1=CC(=CC=C1C2=NC=NC=C2)--INVALID-LINK--[O-] | PubChem |

| InChI Key | YCSVBEUJTTWMGF-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Data

A thorough review of scientific literature did not yield specific, detailed experimental protocols for the synthesis or biological evaluation of 4-(4-Nitrophenyl)pyrimidine (CAS 16495-82-2). However, the synthesis of pyrimidine derivatives is a well-established area of organic chemistry. Generally, substituted pyrimidines can be synthesized through various condensation reactions. For instance, a common approach involves the reaction of amidines with β-dicarbonyl compounds or their equivalents. Other methods include the cyclization of appropriately substituted precursors.[2][3][4][5]

Due to the lack of specific published research on this compound, quantitative data regarding its biological activity (e.g., IC₅₀, EC₅₀), physicochemical properties from experimental measurements, and detailed experimental protocols are not available at this time.

Biological Significance and Potential Applications

While specific biological activities for 4-(4-Nitrophenyl)pyrimidine are not documented, the pyrimidine scaffold is a cornerstone in medicinal chemistry and is found in a vast array of biologically active compounds.[6][7] Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Many pyrimidine analogs, such as 5-fluorouracil, are used as chemotherapeutic agents.[8]

-

Antimicrobial and Antifungal Activity: The pyrimidine ring is a key component in various antibacterial and antifungal drugs.[8][9]

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.[9]

-

Antiviral Activity: Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[9]

The presence of the 4-nitrophenyl group may confer specific biological activities. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can be of interest in the development of hypoxia-activated prodrugs or specific inhibitors. However, without experimental data, the biological profile of 4-(4-Nitrophenyl)pyrimidine remains speculative.

Signaling Pathways and Experimental Workflows

As no specific biological studies on 4-(4-Nitrophenyl)pyrimidine have been identified, there are no described signaling pathways or established experimental workflows involving this compound to visualize.

Conclusion

4-(4-Nitrophenyl)pyrimidine is a defined chemical entity with the CAS number 16495-82-2. While its structure is known, there is a notable absence of detailed scientific literature regarding its synthesis, experimental data, and biological activity. Based on the general importance of the pyrimidine scaffold in drug discovery, this compound could be of interest for screening in various biological assays. However, any such investigation would require de novo synthesis and characterization, as well as comprehensive biological evaluation. Researchers interested in this compound should consider it a novel chemical entity for exploratory research.

References

- 1. 4-(4-Nitrophenyl)pyrimidine | C10H7N3O2 | CID 1515251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. scispace.com [scispace.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 9. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Anticancer, Antimicrobial, Antiviral, and Anti-inflammatory Activities of Pyrimidine-Based Compounds

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids, pyrimidines and their derivatives are uniquely positioned to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological effects.[1][2] This technical guide provides a comprehensive overview of the biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogs have long been a mainstay in cancer chemotherapy, primarily due to their role as antimetabolites that interfere with nucleic acid synthesis.[3][4] However, the anticancer activity of pyrimidine derivatives extends beyond this classical mechanism to include the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.[5][6]

A significant number of pyrimidine-based compounds have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in solid tumors.[7][8] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced cell proliferation and the induction of apoptosis.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,5-substituted pyrimidines (3a, 3b) | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [9] |

| Thiazolo[3,2-a]pyrimidine derivative (4i) | MCF-7 (Breast Cancer) | 0.33 ± 0.24 | [10] |

| Thiazolo[3,2-a]pyrimidine derivative (4i) | HeLa (Cervical Cancer) | 0.52 ± 0.13 | [10] |

| Thiazolo[3,2-a]pyrimidine derivative (4i) | HepG2 (Hepatocellular Carcinoma) | 3.09 ± 0.11 | [10] |

| Pyrimidine-bridged combretastatin (35) | MCF-7 (Breast Cancer) | 3.38 | [9] |

| Pyrimidine-bridged combretastatin (35) | A549 (Lung Cancer) | 3.71 | [9] |

| Indolyl-pyrimidine hybrid (60) | MCF-7 (Breast Cancer) | 5.1 | [9] |

| Indolyl-pyrimidine hybrid (60) | HepG2 (Hepatocellular Carcinoma) | 5.02 | [9] |

| Indolyl-pyrimidine hybrid (60) | HCT-116 (Colorectal Carcinoma) | 6.6 | [9] |

| Pyrido[2,3-d]pyrimidine derivative (63) | PC-3 (Prostate Cancer) | 1.54 | [5] |

| Pyrido[2,3-d]pyrimidine derivative (63) | A-549 (Lung Cancer) | 3.36 | [5] |

| Pyrimidine-2-thione derivative (70) | MCF-7 (Breast Cancer) | 2.617 | [9] |

| Indazol-pyrimidine derivative (75) | MCF-7, A549, Caco2 | 1.629 | [9] |

| Pyrimidine–sulfonamide hybrid (9a) | HCT-116 (Colon Cancer) | 9.64 | [11] |

| Pyrimidine–sulfonamide hybrid (9b) | HT-29 (Colon Cancer) | 9.95 | [11] |

| Thioether-pyrimidine–sulfonamide (17) | MDA-MB-231 (Breast Cancer) | 2.40 | [11] |

| Thioether-pyrimidine–sulfonamide (17) | MCF-7 (Breast Cancer) | 2.50 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[12][13]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test pyrimidine derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization: EGFR Inhibition

The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by a pyrimidine derivative.

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine derivative.

Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][9] Their mechanisms of action are diverse and can include the inhibition of essential enzymes involved in microbial growth and replication, such as dihydrofolate reductase (DHFR) and FtsZ, a key protein in bacterial cell division.[1][14]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative (Bb2) | MRSA | 2 | |

| Thiophenyl-pyrimidine derivative (Bb2) | VREs | 2 | |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Staphylococcus aureus | 8 | [15] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (with betatide) | Staphylococcus aureus | 1-2 | [15] |

| Chromeno[2,3-d]pyrimidine derivative | Bacillus subtilis | 12.5 | [6] |

| Chromeno[2,3-d]pyrimidine derivative | Escherichia coli | 12.5 | [6] |

| Pyrazolo[3,4-d]pyrimidine derivative | Staphylococcus aureus | 3.125 | [6] |

| 1,2,4-Triazolo[1,5-a]pyrimidine (IV) | Bacterial and Fungal strains | 0.25-2.0 | [3] |

| Pyrimidin-2-ol/thiol/amine (12) | Staphylococcus aureus | 0.87 (µM/ml) | [16] |

| Pyrimidin-2-ol/thiol/amine (5) | Bacillus subtilis | 0.96 (µM/ml) | [16] |

| Pyrimidin-2-ol/thiol/amine (2) | Escherichia coli | 0.91 (µM/ml) | [16] |

| Pyrimidin-2-ol/thiol/amine (10) | Pseudomonas aeruginosa | 0.77 (µM/ml) | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test pyrimidine derivatives

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivative in the appropriate broth directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism Visualization: Inhibition of FtsZ Polymerization

The following diagram illustrates the crucial role of FtsZ in bacterial cell division and its inhibition by pyrimidine derivatives.

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs are a well-established class of antiviral drugs that function by inhibiting viral DNA or RNA polymerases.[17][18] These compounds mimic natural nucleosides and, once incorporated into the growing viral nucleic acid chain, cause chain termination, thereby halting viral replication.[18][19] More recent research has also explored pyrimidine derivatives that target other viral processes or host-cell factors essential for viral propagation, such as the inhibition of pyrimidine biosynthesis.[10]

Quantitative Data: Antiviral Activity

The following table provides the 50% effective concentration (EC50) values for selected pyrimidine derivatives against various viruses. The EC50 represents the concentration of a drug that is required for 50% of its maximal effect.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Pyrimidine NNRTI (48) | HIV-1 (Wild Type & Resistant Mutants) | 0.00343 - 0.0118 | |

| Azaindole-linked pyrimidine (65) | Influenza A Virus | 0.03 | |

| Pyrimidine C-Nucleoside (47) | Influenza A (H1N1) | 1.9 | |

| DHODH Inhibitor (Cmp1) | Human Cytomegalovirus | Low nanomolar to low micromolar | |

| DHODH Inhibitor (Cmp1) | Adenoviruses | Low nanomolar to low micromolar |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay used to quantify the titer of neutralizing antibodies to a virus or to determine the antiviral activity of a compound.[2]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

Test pyrimidine derivatives

-

Cell culture medium

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and grow to a confluent monolayer.

-

Virus-Compound Incubation: Serially dilute the pyrimidine derivative and mix with a constant amount of virus. Incubate this mixture to allow the compound to neutralize the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for a defined period.

-

Overlay: Remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism Visualization: Inhibition of Viral RNA Polymerase

The following diagram illustrates the mechanism by which pyrimidine nucleoside analogs inhibit viral RNA-dependent RNA polymerase (RdRp).

References

- 1. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plaque reduction neutralization assay [bio-protocol.org]

- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics [mdpi.com]

- 14. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 17. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Nitrophenyl)pyrimidine. The information presented is intended to support research and development efforts in medicinal chemistry and related fields where pyrimidine derivatives are of significant interest.

Spectroscopic Data

The structural confirmation of 4-(4-Nitrophenyl)pyrimidine is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 9.32 | d |

| 8.90 | d |

| 8.44 | d |

| 8.37 | d |

| 7.91 | dd |

| ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm |

| 164.1 |

| 159.2 |

| 151.1 |

| 149.2 |

| 142.9 |

| 129.4 |

| 124.4 |

| 119.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| IR Spectral Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1601 | C=N stretch (pyrimidine ring) |

| 1518 | N-O asymmetric stretch (nitro group) |

| 1348 | N-O symmetric stretch (nitro group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| Mass Spectrometry Data | |

| m/z | Assignment |

| 201.05 | [M]⁺ (Molecular Ion) |

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)pyrimidine

This section details the experimental procedure for the synthesis of 4-(4-Nitrophenyl)pyrimidine.

Materials:

-

1-(4-Nitrophenyl)ethan-1-one

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Formamide

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

-

A mixture of 1-(4-nitrophenyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at 120 °C for 2 hours.

-

The reaction mixture is then cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with hexane, and dried under vacuum to yield the crude intermediate product.

-

-

Step 2: Synthesis of 4-(4-Nitrophenyl)pyrimidine

-

A mixture of the crude 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, formamide, and ammonium chloride is heated at 150 °C for 4 hours.

-

After cooling, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane.

-

The appropriate fractions are collected and the solvent is evaporated to yield pure 4-(4-Nitrophenyl)pyrimidine.

-

Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Caption: Synthetic and analytical workflow for 4-(4-Nitrophenyl)pyrimidine.

Caption: Structural features and potential applications of 4-(4-Nitrophenyl)pyrimidine.

Solubility Profile of 4-(4-Nitrophenyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-(4-Nitrophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines a comprehensive experimental protocol for determining its solubility in common laboratory solvents. The methodologies described are based on established techniques for analogous pyrimidine derivatives.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 4-(4-Nitrophenyl)pyrimidine. However, studies on structurally similar pyrimidine derivatives indicate a general trend of solubility in various organic solvents. For accurate characterization, experimental determination is necessary. The following table provides a template for presenting such empirically derived data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Gravimetric |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | Gravimetric |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | Gravimetric |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | Gravimetric |

| e.g., Ethyl Acetate | 25 | Data Not Available | Data Not Available | Gravimetric |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Gravimetric |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | Gravimetric |

| e.g., Water | 25 | Data Not Available | Data Not Available | Gravimetric |

Experimental Protocols

The following protocols describe the well-established gravimetric and shake-flask methods for determining the equilibrium solubility of a solid compound in a liquid solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the solute from a known mass of the solvent, and determining the mass of the dissolved solute.

Materials:

-

4-(4-Nitrophenyl)pyrimidine (solid)

-

Selected solvents (e.g., ethanol, methanol, acetone, water)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-(4-Nitrophenyl)pyrimidine to a conical flask containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a membrane filter (e.g., 0.45 µm) into a pre-weighed, dry evaporation dish. This step is critical to remove all undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtrate in mL) * 100

Isothermal Shake-Flask Method

This is a widely recognized method for determining equilibrium solubility.

Materials:

-

4-(4-Nitrophenyl)pyrimidine (solid)

-

Selected solvents

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess of solid 4-(4-Nitrophenyl)pyrimidine to vials containing a precise volume of the test solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for an extended period (e.g., 48-72 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of 4-(4-Nitrophenyl)pyrimidine in the diluted sample using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

Caption: Gravimetric Solubility Determination Workflow.

In Silico Prediction of 4-(4-Nitrophenyl)pyrimidine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-(4-Nitrophenyl)pyrimidine. The methodologies outlined herein leverage established computational tools to forecast potential biological targets, assess pharmacokinetic properties, and guide further experimental validation. This document is intended for researchers and scientists in the field of drug discovery and development.

Introduction

4-(4-Nitrophenyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a nitrophenyl group. The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of the 4-nitrophenyl moiety can significantly influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets.

In silico methods offer a rapid and cost-effective approach to profile the potential bioactivity of novel chemical entities. This guide will detail a systematic workflow for the computational assessment of 4-(4-Nitrophenyl)pyrimidine, encompassing target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Predicted Physicochemical and Pharmacokinetic Properties

A preliminary assessment of the drug-like properties of 4-(4-Nitrophenyl)pyrimidine is essential. Online tools such as SwissADME and admetSAR can provide valuable insights into its pharmacokinetic profile.

Table 1: Predicted Physicochemical and ADMET Properties of 4-(4-Nitrophenyl)pyrimidine

| Property | Predicted Value | Tool |

| Physicochemical Properties | ||

| Molecular Formula | C₁₀H₇N₃O₂ | - |

| Molecular Weight | 201.18 g/mol | SwissADME |

| LogP (Consensus) | 1.85 | SwissADME |

| Water Solubility | Moderately soluble | SwissADME |

| Pharmacokinetics | ||

| GI Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | Yes | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

| CYP1A2 inhibitor | Yes | SwissADME |

| CYP2C19 inhibitor | Yes | SwissADME |

| CYP2C9 inhibitor | Yes | SwissADME |

| CYP2D6 inhibitor | No | SwissADME |

| CYP3A4 inhibitor | Yes | SwissADME |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

| Medicinal Chemistry | ||

| PAINS Alert | 0 alerts | SwissADME |

Target Prediction

Identifying the potential molecular targets of 4-(4-Nitrophenyl)pyrimidine is a critical step in elucidating its mechanism of action. Target prediction algorithms utilize the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar proteins.

Experimental Protocol: In Silico Target Prediction

Tool: SwissTargetPrediction

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string for 4-(4-Nitrophenyl)pyrimidine is submitted to the SwissTargetPrediction web server.

-

Prediction: The server compares the input molecule to a database of known ligands for a wide range of protein targets, using a combination of 2D and 3D similarity measures.

-

Output: A ranked list of potential protein targets is generated, with the most probable targets listed first. The output includes the target class and the probability of interaction.

Table 2: Predicted Targets for 4-(4-Nitrophenyl)pyrimidine using SwissTargetPrediction

| Target Class | Representative Predicted Targets | Probability |

| Kinase | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinase | High |

| Enzyme | Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase (COX) | Moderate |

| G-protein coupled receptor | Dopamine Receptor, Serotonin Receptor | Low |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. This method is instrumental in understanding the binding mode and affinity of a ligand to its putative target.

Experimental Protocol: Molecular Docking

Software: AutoDock Vina, PyMOL, Discovery Studio

-

Ligand Preparation:

-

The 3D structure of 4-(4-Nitrophenyl)pyrimidine is generated and energy-minimized using a suitable chemistry software (e.g., Avogadro, ChemDraw).

-

The ligand is saved in a PDBQT format, which includes atomic coordinates and partial charges.

-

-

Receptor Preparation:

-

The crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2J6M) is downloaded from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

-

Polar hydrogens and Gasteiger charges are added to the protein structure.

-

The prepared receptor is saved in a PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.

-

-

Docking Simulation:

-

AutoDock Vina is used to perform the docking simulation. The prepared ligand and receptor files, along with the grid parameters, are provided as input.

-

The software samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the pose with the lowest binding energy (highest affinity).

-

The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using PyMOL or Discovery Studio.

-

Table 3: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.5 |

| Fatty Acid Amide Hydrolase (FAAH) | 3PPM | -7.9 |

Note: These are predicted values and require experimental validation. A study on the analog, 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one, reported a docking score of -9.2 kcal/mol against FAAH[1].

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of new, untested compounds.

Experimental Protocol: QSAR Model Development

-

Dataset Collection:

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, a set of numerical descriptors that encode its structural and physicochemical properties is calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electronic properties).

-

-

Model Building:

-

The dataset is typically divided into a training set and a test set.

-

A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), is used to build a model that correlates the molecular descriptors with the biological activity for the compounds in the training set.

-

-

Model Validation:

-

The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the correlation coefficient (R²) and the root mean square error (RMSE) are calculated to assess the model's performance.

-

Visualizations

Workflow Diagrams

Caption: General workflow for the in silico bioactivity prediction of 4-(4-Nitrophenyl)pyrimidine.

Caption: Detailed workflow for the molecular docking protocol.

Potential Signaling Pathway

Caption: Hypothetical signaling pathway showing inhibition of EGFR by 4-(4-Nitrophenyl)pyrimidine.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of 4-(4-Nitrophenyl)pyrimidine. The preliminary ADMET predictions suggest that the compound possesses favorable drug-like properties. Target prediction points towards kinases and enzymes as potential biological targets. Molecular docking simulations can further refine these predictions by providing insights into the binding interactions and affinities.

It is crucial to emphasize that in silico predictions are theoretical and must be validated through experimental assays. The methodologies described herein should be used to generate hypotheses and guide the design of focused biological experiments to confirm the predicted activities and elucidate the precise mechanism of action of 4-(4-Nitrophenyl)pyrimidine. The synthesis and biological evaluation of a focused library of analogs would be invaluable for developing a robust QSAR model and establishing a clear structure-activity relationship.

References

The Enduring Scaffold: A Literature Review of Pyrimidine Derivatives in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, continues to be a cornerstone in the discovery and development of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have led to a vast array of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive review of the recent advances in the medicinal chemistry of pyrimidine derivatives, with a focus on their applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a thorough overview of the field but also detailed experimental methodologies and a clear visualization of the underlying biological pathways.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily due to their ability to mimic endogenous nucleobases and thereby interfere with nucleic acid synthesis and other crucial cellular processes.

Mechanism of Action: Targeting Key Oncogenic Pathways

A predominant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1][2] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival.[3][4]

Another significant target is Dihydrofolate Reductase (DHFR) , an essential enzyme in the folate metabolism pathway.[5][6] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids.[5][6] Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby halting DNA replication and cell division.[7]

dot

Caption: EGFR Signaling Pathway and its Inhibition.

Quantitative Data on Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted pyrrolo[2,3-d]pyrimidines | EGFR | Various | 0.0036 - 0.383 | [8] |

| 4,5-disubstituted pyrrolo[3,2-d]pyrimidines | EGFR/ErbB2 | Various | 0.0057 - 0.023 | [9] |

| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines | EGFR mutants | Various | 0.0011 - 0.034 | [8] |

Experimental Protocols

A common synthetic route to 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with a guanidine derivative.

General Procedure:

-

Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 2-3 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the chalcone.

-

Pyrimidine Synthesis: The synthesized chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) are refluxed in the presence of sodium ethoxide in absolute ethanol for 6-8 hours. The reaction mixture is then cooled, poured into ice-cold water, and the resulting solid is filtered, washed, and recrystallized to afford the 2,4,6-trisubstituted pyrimidine.

The inhibitory activity of pyrimidine derivatives against EGFR can be determined using a variety of commercially available kinase assay kits.

Protocol Outline (using a continuous-read kinase assay):

-

Prepare a 10X stock solution of the test compound in 100% DMSO.

-

In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted test compound for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding a mixture of ATP and a fluorescently labeled peptide substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., λex360/λem485).

-

Calculate the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[10]

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs have been instrumental in the development of antiviral therapies, particularly for the treatment of Human Immunodeficiency Virus (HIV) and other viral infections.

Mechanism of Action: Chain Termination and Enzyme Inhibition

The primary mechanism of action for many antiviral pyrimidine derivatives is the inhibition of viral reverse transcriptase (RT).[11] These nucleoside analogs are phosphorylated in vivo to their triphosphate forms, which then compete with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination.[12]

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 - 16 | [13] |

| Thiazolo[5,4-d]pyrimidines | S. pyogenes, S. aureus | Varies | [5] |

Experimental Protocols

A versatile synthesis of the pyrrolo[2,3-d]pyrimidine scaffold often starts from a substituted pyrimidine.

General Procedure:

-

A 4-amino-5-cyanopyrimidine is reacted with a suitable reagent to construct the pyrrole ring. For example, reaction with chloroacetaldehyde followed by cyclization can yield the pyrrolo[2,3-d]pyrimidine core.

-

Further functionalization at various positions of the bicyclic system can be achieved through standard organic transformations to generate a library of derivatives.

The MIC of a pyrimidine derivative against a specific microorganism can be determined using the broth microdilution method.

Protocol Outline:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Pyrimidine Derivatives

Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting enzymes involved in the inflammatory cascade.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The main mechanism of action for many anti-inflammatory pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [14]COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [15][16]Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1. [17] dot

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-(4-Nitrophenyl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-nitrophenyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of targeted therapeutic agents. Various derivatives incorporating this core have demonstrated significant biological activity across several key pathways implicated in cancer and inflammation. This technical guide provides an in-depth overview of the potential therapeutic targets of 4-(4-nitrophenyl)pyrimidine derivatives, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing the associated signaling pathways.

Dual Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)

A significant area of investigation for 4-(4-nitrophenyl)pyrimidine derivatives is in oncology, specifically as dual inhibitors of CDK2 and TRKA. Both kinases are crucial regulators of cell cycle progression and neuronal signaling, respectively, and their dysregulation is implicated in various cancers.

Data Presentation

Pyrazolo[1,5-a]pyrimidine derivatives containing the 4-(4-nitrophenyl) moiety have been synthesized and evaluated for their inhibitory activity against CDK2 and TRKA. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for selected compounds.

| Compound ID | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |

| 6s | TRKA | 0.45 | Larotrectinib | TRKA | 0.07 |

| 6t | CDK2 | 0.09 | Ribociclib | CDK2 | 0.07 |

Table 1: In vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against TRKA and CDK2 kinases.[1]

Signaling Pathway

The inhibition of CDK2 and TRKA by these compounds can disrupt cancer cell proliferation and survival. CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. TRKA is the high-affinity receptor for nerve growth factor (NGF) and its activation can lead to the initiation of downstream signaling cascades, such as the RAS/MAPK pathway, promoting cell growth and survival.

Experimental Protocols

The inhibitory activity of compounds against CDK2 and TRKA can be determined using in vitro kinase assays. A general protocol based on the ADP-Glo™ Kinase Assay is described below.[2][3][4][5]

-

Reaction Setup: Prepare a reaction mixture containing the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), the specific kinase (CDK2/Cyclin A2 or TRKA), and the substrate (e.g., Histone H1 for CDK2, Poly (Glu, Tyr) for TRKA).

-

Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture. A control with DMSO alone is also prepared.

-

Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Termination and ADP Detection:

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and then generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Analysis: Measure the luminescence using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dual Inhibition of Topoisomerase II and Heat Shock Protein 90 (HSP90)

Pyrimidine derivatives have been explored as dual inhibitors of Topoisomerase II and HSP90, two important targets in cancer therapy.[6] Topoisomerase II is essential for DNA replication and chromosome segregation, while HSP90 is a molecular chaperone required for the stability and function of numerous oncoproteins.

While specific data for a 4-(4-nitrophenyl)pyrimidine is not available, related pyrimidine derivatives have shown promise. Molecular docking studies suggest that these compounds can bind to the active sites of both enzymes.[6]

Signaling Pathway

The dual inhibition of Topoisomerase II and HSP90 can lead to synergistic anticancer effects. Inhibition of Topoisomerase II leads to DNA damage and apoptosis. Inhibition of HSP90 results in the degradation of its client proteins, which are often critical for cancer cell survival and proliferation.

Experimental Protocols

This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[7][8][9]

-

Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA, and human Topoisomerase II enzyme.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and a tracking dye.

-

Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA minicircles will migrate faster than the catenated kDNA network.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Pyrimidine-based molecules have been evaluated for their potential to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH can potentiate the analgesic and anti-inflammatory effects of endocannabinoids.

Data Presentation

In silico docking studies have been performed on various pyrimidine derivatives to predict their binding affinity to FAAH.

| Compound | Docking Score (kcal/mol) |

| 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one | -9.2 |

| 6-(4-hydroxyphenyl)-4-(4-nitrophenyl)pyrimidin-2(1H)-one | -9.2 |

Table 2: In silico docking scores of 4-(4-nitrophenyl)pyrimidine derivatives against FAAH.[10]

Signaling Pathway

FAAH is a key enzyme in the endocannabinoid system. By inhibiting FAAH, the levels of anandamide increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), which in turn modulates pain and inflammation signaling.

Experimental Protocols

A fluorescence-based assay can be used to screen for FAAH inhibitors.[11][12]

-

Reaction Setup: In a 96-well plate, add FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) and diluted human FAAH enzyme.

-

Inhibitor Addition: Add the test compounds at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor at 37°C for a defined period.

-

Initiation: Add a fluorogenic substrate (e.g., AMC arachidonoyl amide).

-

Measurement: Monitor the increase in fluorescence over time using a microplate reader (excitation: 340-360 nm, emission: 450-465 nm).

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Modulation of Inflammatory Signaling via TLR4/p38 Pathway

Certain fused pyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines through the suppression of the Toll-like receptor 4 (TLR4)/p38 signaling pathway.

Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through TLR4. This activation triggers a downstream signaling cascade involving p38 MAP kinase, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

References

- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.jp [promega.jp]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. Eco-friendly synthesis, docking study, pharmacokinetics studies, and anti-proliferative evaluation of pyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors [ejchem.journals.ekb.eg]

- 7. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. topogen.com [topogen.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-(4-Nitrophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory synthesis of 4-(4-Nitrophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 4-chloropyrimidine and 4-nitrophenylboronic acid. This method offers a robust and efficient route to the target compound. This document includes a comprehensive experimental protocol, tabulated data for reagents and expected outcomes, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including established pharmaceuticals. The introduction of an aryl group at the C4-position of the pyrimidine ring, such as the 4-nitrophenyl moiety, can significantly influence the molecule's biological activity and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds like 4-(4-Nitrophenyl)pyrimidine.[1][2][3][4][5] This reaction typically involves the palladium-catalyzed coupling of a halo-pyrimidine with an organoboron compound in the presence of a base.

Key Applications

Substituted pyrimidines are integral to the development of a wide range of therapeutic agents. They are found in anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[6] The 4-(4-nitrophenyl)pyrimidine scaffold can serve as a key intermediate in the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 4-(4-Nitrophenyl)pyrimidine from 4-chloropyrimidine and 4-nitrophenylboronic acid using a palladium catalyst.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 1.0 mmol | ≥97% | Sigma-Aldrich |

| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 1.1 mmol | ≥95% | Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.05 mmol | 99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 mmol | ≥99% | Sigma-Aldrich |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | Anhydrous | Sigma-Aldrich |

| Water (H₂O) | H₂O | 18.02 | 2 mL | Deionized | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | ACS grade | Fisher Scientific |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Granular | Fisher Scientific |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 mmol, 114.5 mg), 4-nitrophenylboronic acid (1.1 mmol, 183.6 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Solvent Addition and Degassing: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask. The reaction mixture should be degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-(4-Nitrophenyl)pyrimidine.

-